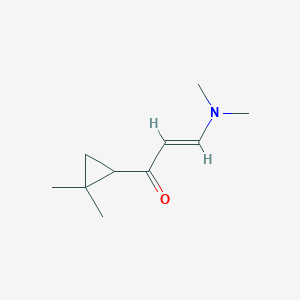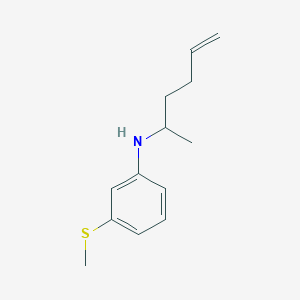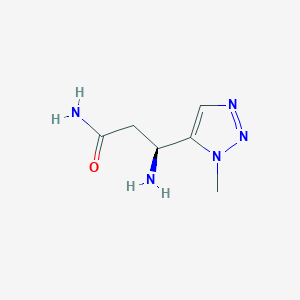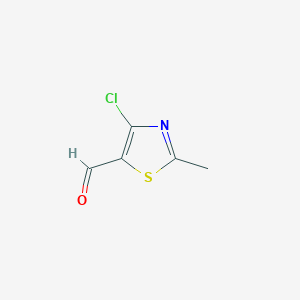
4-Chloro-2-methylthiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methylthiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C5H4ClNOS It features a thiazole ring substituted with a chlorine atom at the 4-position, a methyl group at the 2-position, and an aldehyde group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylthiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroacetyl chloride with thiourea, followed by oxidation and formylation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired purity levels.
化学反応の分析
Types of Reactions: 4-Chloro-2-methylthiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products:
Oxidation: 4-Chloro-2-methylthiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-methylthiazole-5-methanol.
Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-methylthiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties, such as antimicrobial and anticancer activities, is ongoing.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-2-methylthiazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring may also interact with various biological receptors, modulating their function and leading to diverse biological effects.
類似化合物との比較
2-Chloro-5-methylthiazole-4-carbaldehyde: Similar structure but with different substitution patterns.
4-Methylthiazole-5-carboxaldehyde: Lacks the chlorine atom, leading to different reactivity and applications.
2-Amino-4-methylthiazole-5-carboxaldehyde: Contains an amino group instead of a chlorine atom, affecting its chemical behavior and biological activity.
Uniqueness: 4-Chloro-2-methylthiazole-5-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C5H4ClNOS |
|---|---|
分子量 |
161.61 g/mol |
IUPAC名 |
4-chloro-2-methyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H4ClNOS/c1-3-7-5(6)4(2-8)9-3/h2H,1H3 |
InChIキー |
NFLMSYWHFBVICE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(S1)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



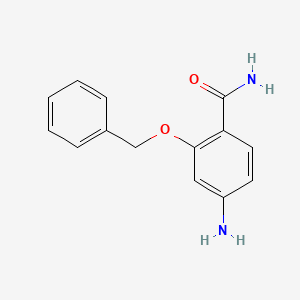
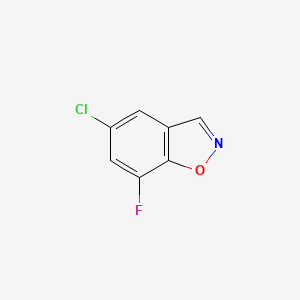
![2,3-Dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B13314411.png)


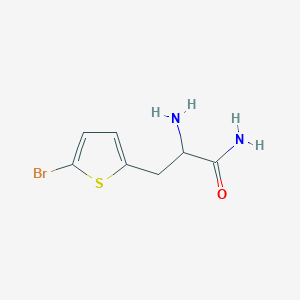

![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B13314442.png)
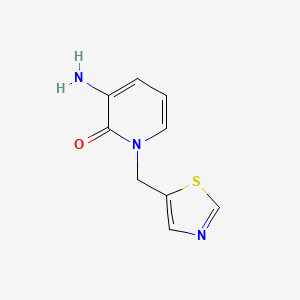
![[4-(2-Methylpropyl)phenyl]methanethiol](/img/structure/B13314456.png)
